1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea
Overview
Description
The compound 1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea is a complex molecule that likely involves a thiazole core, which is a common structure in medicinal chemistry due to its bioactive properties. The molecule appears to be a derivative of thiourea, which is a functional group known for its reactivity and potential for further chemical transformations.
Synthesis Analysis
The synthesis of related thiazole derivatives can be achieved through a multi-step process starting from readily available amines. For instance, 2-(toluene-4-sulfonylamino)ethylamine serves as a starting material for the synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea, which can then undergo heterocyclization to form a thiazole derivative . This process may be similar to the synthesis of the compound , suggesting that a two-step synthesis involving initial formation of a thiourea followed by cyclization to the thiazole ring could be employed.
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be elucidated using spectroscopic data and elemental analyses, as demonstrated in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea . Single crystal X-ray diffraction data can provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
Thiourea derivatives are known to undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 5-(2-Dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione with different carbon electrophiles can yield S-alkyl derivatives or N-substituted derivatives depending on the reaction conditions . These reactions are indicative of the versatility of thiourea derivatives in chemical synthesis and their potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For instance, the crystal structure and unit cell dimensions provide insights into the solid-state properties of these compounds . The presence of different functional groups, such as the dimethylamino group or the sulfanyl group, can affect the solubility, stability, and reactivity of the molecule. These properties are essential for the development of pharmaceuticals, as they determine the compound's behavior in biological systems and its suitability for drug formulation.
Scientific Research Applications
Genotoxicity of Ethylating Agents
Compounds like 1-Ethyl-1-nitrosourea (ENU), which shares some structural similarities with the specified compound in terms of ethylation potential, have been extensively studied for their mutagenic properties. ENU is known for its potent monofunctional ethylating action, inducing mutations across a variety of biological systems, from viruses to mammalian cells. It highlights the dual action of ethylation and carbamoylation, with significant implications for understanding chemical mutagenesis in germ cells (Shibuya & Morimoto, 1993).
Photocatalysis and Photosensitization
The research on photocatalytic processes, especially using TiO2-based materials, for the oxidation of sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide, might offer insights into the potential environmental applications of similar compounds. The comparison of different photocatalytic materials and the analysis of reaction products provide valuable information for environmental and industrial applications (Cantau et al., 2007).
Ionic Liquids and Chemical Reactions
The exploration of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for their role in dissolving and chemically modifying cellulose, suggests a broad range of applications for compounds that can function in a similar capacity. The ability to use these ionic liquids as reaction media for cellulose modification underlines their significance in developing new materials and processes (Heinze et al., 2008).
Amyloid Imaging in Alzheimer’s Disease
Research into amyloid imaging ligands, like those that bind to amyloid plaques in Alzheimer's disease, exemplifies the medical applications of compounds with specific binding capabilities. Understanding how these ligands, including various radioligands, interact with biological targets can inform the development of diagnostic tools and therapeutic interventions for neurodegenerative diseases (Nordberg, 2007).
Safety And Hazards
properties
IUPAC Name |
1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBNSHDHDTRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCSCC1=CSC(=N1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine | |
CAS RN |
82586-81-0 | |
Record name | Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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